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This guide provides a comprehensive comparison of ATL1102, an antisense oligonucleotide
therapeutic, with alternative treatments for Multiple Sclerosis (MS) and Duchenne Muscular
Dystrophy (DMD). We delve into the mechanism of action of ATL1102, supported by available
experimental data, and present a framework for its validation using RNA sequencing (RNA-

seq).

ATL1102: A Targeted Approach to Inflammation

ATL1102 is a second-generation antisense oligonucleotide designed to specifically target and
degrade the messenger RNA (MRNA) of CD49d, a subunit of the a4p1 integrin (also known as
VLA-4).[1][2][3] By reducing the expression of CD49d, ATL1102 aims to inhibit the migration of
inflammatory immune cells across the blood-brain barrier in MS and into muscle tissue in DMD,
thereby mitigating the inflammatory processes that drive these diseases.[4][5][6]

Preclinical Validation of Mechanism of Action

While direct RNA-seq data from human clinical trials of ATL1102 are not publicly available,
preclinical studies in the mdx mouse model of DMD have provided evidence for its mechanism
of action at the RNA level. Treatment with a mouse-specific CD49d antisense oligonucleotide
resulted in a significant reduction of CD49d mRNA expression in skeletal muscle, confirming
the targeted RNA degradation.[2]
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Performance Comparison: ATL1102 vs. Alternatives

This section compares the performance of ATL1102 with established treatments for Relapsing-

Remitting Multiple Sclerosis (RRMS) and Duchenne Muscular Dystrophy.

For Relapsing-Remitting Multiple Sclerosis (RRMS)

Alternative: Natalizumab (Tysabri®), a monoclonal antibody that also targets the a4 subunit of

VLA-4.[1][7]

Feature

ATL1102

Natalizumab

Mechanism of Action

Antisense oligonucleotide that
degrades CD49d mRNA,
reducing VLA-4 expression.[1]

[2]

Monoclonal antibody that binds
to the a4 subunit of VLA-4,
blocking its interaction with its

receptor.[7]

Efficacy (Phase Il)

54.4% reduction in new active
lesions vs. placebo.[1] 67.9%
reduction in new gadolinium-

enhancing T1 lesions vs.

placebo.[1]

In a 2-year Phase 3 study,
natalizumab demonstrated
consistent efficacy in reducing
relapse rates and disability
progression.[8] A separate
observational study showed a
decrease in the mean
annualized relapse rate from
1.99 to 0.31.[8][9][10][11]

Safety Profile

Generally well-tolerated. Most
common adverse events are
mild to moderate injection site
erythema and a transient

decrease in platelet counts.[1]

Associated with a risk of
progressive multifocal
leukoencephalopathy (PML), a
rare and serious brain

infection.[12]

For Duchenne Muscular Dystrophy (DMD)

Alternative: Corticosteroids (e.g., Prednisone, Deflazacort), the current standard of care for

DMD.[13][14][15][16]

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4240428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7541830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4240428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10810432/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7541830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4240428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4240428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4215289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4215289/
https://pubmed.ncbi.nlm.nih.gov/24532785/
https://jnnp.bmj.com/content/jnnp/85/11/1190.full.pdf
https://www.ovid.com/journals/jnnp/abstract/10.1136/jnnp-2013-306936~efficacy-and-safety-of-natalizumab-in-multiple-sclerosis?redirectionsource=fulltextview
https://pmc.ncbi.nlm.nih.gov/articles/PMC4240428/
https://www.mdedge.com/internalmedicine/article/34689/neurology/new-data-alter-natalizumab-safety-considerations-ms
https://pubmed.ncbi.nlm.nih.gov/19488064/
https://pubmed.ncbi.nlm.nih.gov/12206811/
https://mdaquest.org/researchers-announce-results-from-a-phase-3-study-of-corticosteroid-dosing-to-treat-dmd/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8580515/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Feature

ATL1102

Corticosteroids

Mechanism of Action

Reduces inflammation by
inhibiting the expression of
CD49d on immune cells.[5][6]

Broad anti-inflammatory and
immunosuppressive effects.
[17]

Efficacy (Phase Il)

In a study of non-ambulatory
boys, ATL1102 showed a
positive effect on muscle
strength and function.[18] After
24 weeks, a reduction in the
average number of several
types of T cells, including
those expressing CD49d, was

observed.[5]

Improve muscle strength and
function in the short term (up to
two years).[16] Daily treatment
with prednisone or deflazacort
resulted in significantly better
outcomes compared with
intermittent prednisone

treatment.[15]

Safety Profile

Generally safe and well-
tolerated in a 24-week study.
[18] The most common
adverse events were injection
site erythema and skin

discoloration.[5]

Long-term use is associated
with significant side effects,
including weight gain, growth
suppression, and bone fragility.
[15][16][19]

Experimental Protocols
ATL1102 Clinical Trial Design (Phase Il)

e For RRMS: A multicenter, double-blind, placebo-controlled randomized trial. Patients were

treated with 200 mg of ATL1102 or placebo via subcutaneous injection three times in the first

week, followed by twice-weekly injections for 7 weeks.[1][20]

o For DMD: An open-label trial in non-ambulatory boys aged 10 to 18 years. Patients received

25 mg of ATL1102 via subcutaneous injection once weekly for 24 weeks.[5][6]

Proposed RNA-Seq Protocol for Validating ATL1102's
Mechanism of Action
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This protocol is a representative workflow for assessing the on-target and off-target effects of
an antisense oligonucleotide like ATL1102 using RNA-seq.

o Sample Collection: Collect whole blood or peripheral blood mononuclear cells (PBMCs) from
patients at baseline (pre-treatment) and at multiple time points during and after ATL1102
treatment. For DMD studies, muscle biopsies could also be considered where ethically
feasible.

o RNA Isolation: Extract total RNA from the collected samples using a reputable kit (e.g.,
QIAGEN RNeasy, Zymo Research Direct-zol). Ensure high-quality RNA with a RIN value > 8.
[21]

e Library Preparation:
o Deplete ribosomal RNA (rRNA) to enrich for mRNA and other non-coding RNAs.

o Construct sequencing libraries using a strand-specific library preparation kit (e.g., lllumina
TruSeq Stranded mRNA Library Prep). This preserves information about the transcript's
originating strand.

e Sequencing: Perform deep sequencing on a high-throughput platform (e.g., lllumina
NovaSeq) to generate a sufficient number of reads for robust statistical analysis (typically
>30 million reads per sample).

e Data Analysis:
o Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

o Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-
aware aligner like STAR.

o Quantification: Quantify gene expression levels (e.g., as Transcripts Per Million - TPM)
using tools like RSEM or Salmon.

o Differential Gene Expression Analysis: Identify genes that are significantly up- or down-
regulated between baseline and post-treatment samples using packages like DESeq?2 or
edgeR.
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o On-target Validation: Confirm a significant downregulation of ITGA4 (the gene encoding
CD49d).

o Off-target Analysis: Analyze the differentially expressed genes for potential off-target
effects. This involves bioinformatic prediction of potential binding sites for ATL1102 in the
transcriptome and correlating this with observed expression changes.[22][23][24]

o Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g.,
using GSEA or DAVID) to understand the biological pathways affected by ATL1102
treatment.

Visualizing the Pathways and Processes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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